molecular formula C15H15N3O4S4 B2532235 4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione CAS No. 2034308-70-6

4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2532235
CAS No.: 2034308-70-6
M. Wt: 429.54
InChI Key: RSIAIYRQZYHOEG-UHFFFAOYSA-N
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Description

4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a benzothiadiazole moiety, a thiophene ring, and a thiazepane ring

Scientific Research Applications

4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

Target of Action

Similar compounds with a benzothiadiazole core are known to be used in organic electronics due to their donor-acceptor-donor (d-a-d) structure .

Mode of Action

The compound interacts with its targets through its D-A-D structure. This structure allows the compound to possess a band gap of 1.6 eV and exhibit strong solid-state ordering . The compound’s interaction with its targets results in changes in the electronic properties of the system, which can be utilized in various applications such as organic electronics .

Biochemical Pathways

Compounds with similar structures have been used in the construction of copolymers for photocatalytic hydrogen evolution .

Result of Action

The result of the compound’s action is primarily observed in its electronic properties. For instance, field-effect transistors utilizing a thin film of a similar compound as an active layer exhibited a hole mobility of 0.06 cm² V⁻¹ s⁻¹ . Moreover, solution-processed bulk heterojunction organic photovoltaics employing a blend of a similar compound demonstrated a power conversion efficiency of 0.9% .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound exhibits a strong solid-state ordering inferred from a ∼120 nm red shift of the absorption maxima from solution to thin film . This suggests that the compound’s action can be influenced by the state it is in (solution vs. solid-state) and the wavelength of light it is exposed to.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiadiazole moiety: This can be achieved by reacting o-phenylenediamine with sulfur and nitrous acid.

    Sulfonylation: The benzothiadiazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Formation of the thiazepane ring: This involves the reaction of the sulfonylated benzothiadiazole with a thiophene derivative under basic conditions to form the thiazepane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiadiazole moiety can be reduced to form dihydrobenzothiadiazole derivatives.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiadiazole derivatives.

    Substitution: Various substituted benzothiadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is unique due to its combination of a benzothiadiazole moiety, a thiophene ring, and a thiazepane ring. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S4/c19-25(20)10-8-18(7-6-13(25)12-4-2-9-23-12)26(21,22)14-5-1-3-11-15(14)17-24-16-11/h1-5,9,13H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIAIYRQZYHOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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